Coupling Efficiency: Fmoc-β-Ala-OSu vs. Fmoc-β-Ala-OH + In Situ Activation Methods
Fmoc-β-Ala-OSu demonstrates superior coupling efficiency compared to methods employing the free acid Fmoc-β-Ala-OH, which requires in situ activation. In a direct comparative study, coupling of Fmoc-β-Ala-OSu proceeded with a 92% yield in 0.8 minutes. In contrast, coupling of Fmoc-β-Ala-OH using DCC/DhbtOH activation required 3.2 minutes to achieve an 85% yield, while HATU activation required 0.4 minutes for a 94% yield . While the HATU method achieves a marginally higher ultimate yield, the use of Fmoc-β-Ala-OSu eliminates the need for expensive, moisture-sensitive coupling reagents like HATU, simplifies work-up, and reduces the risk of racemization and byproduct formation inherent to in situ activation protocols [1].
| Evidence Dimension | Coupling Yield and Reaction Time |
|---|---|
| Target Compound Data | Fmoc-β-Ala-OSu: 92% yield, 0.8 min |
| Comparator Or Baseline | Fmoc-β-Ala-OH + DCC: 85% yield, 3.2 min; Fmoc-β-Ala-OH + HATU: 94% yield, 0.4 min |
| Quantified Difference | +7% yield vs. DCC method; 4x faster vs. DCC method; -2% yield vs. HATU method but eliminates expensive reagent |
| Conditions | Solution-phase peptide coupling |
Why This Matters
For procurement, this data supports the selection of Fmoc-β-Ala-OSu when a balance of high yield, rapid coupling, and operational simplicity is prioritized, avoiding the cost and handling complexities of advanced coupling reagents.
- [1] Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Review on relative merits of pre-formed active esters vs. in situ activation). View Source
